molecular formula C6H8N2S B3029223 4-Amino-2-(methylthio)pyridine CAS No. 59243-39-9

4-Amino-2-(methylthio)pyridine

Cat. No. B3029223
CAS RN: 59243-39-9
M. Wt: 140.21
InChI Key: MZSQIZRESVBKIM-UHFFFAOYSA-N
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Description

The compound "4-Amino-2-(methylthio)pyridine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the amino group (-NH2) and the methylthio group (-SCH3) on the pyridine ring suggests that this compound could exhibit unique chemical and physical properties, as well as potential biological activity. The papers provided discuss various pyridine derivatives and their synthesis, molecular structure, chemical reactions, and properties, which can provide insights into the behavior of "4-Amino-2-(methylthio)pyridine" .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various conditions. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Similarly, microwave-assisted synthesis has been employed to prepare various 2-amino derivatives of thieno[2,3-b]pyridine, indicating that controlled heating can facilitate the formation of such compounds . These methods could potentially be adapted for the synthesis of "4-Amino-2-(methylthio)pyridine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, as seen in the study of 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine . The crystal structure provides valuable information about the arrangement of atoms and the geometry of the molecule, which can influence its reactivity and interaction with other molecules. Understanding the molecular structure is crucial for predicting the behavior of "4-Amino-2-(methylthio)pyridine" in various chemical contexts.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions. For example, the reaction of 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione with various isothiocyanates yielded new N,N'-disubstituted thioureas . The kinetics of reactions involving pyridine methiodides with hydroxide ions in water have also been studied, revealing insights into the reactivity of these compounds . These studies suggest that "4-Amino-2-(methylthio)pyridine" could participate in nucleophilic addition reactions, among others, depending on the substituents present on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as hydrogen bonding patterns and solubility, can be determined through various analytical techniques. For instance, the study of hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine revealed specific interactions that contribute to the stability of the molecular structure . These properties are essential for understanding the behavior of "4-Amino-2-(methylthio)pyridine" in different environments, which can be crucial for its potential applications in pharmaceuticals or materials science.

Scientific Research Applications

Synthesis of Polysubstituted Pyridines

4-Amino-2-(methylthio)pyridine is utilized in the synthesis of various polysubstituted pyridines. These compounds are crucial in creating bicyclic systems like thieno[2,3-b]pyridines and tricyclic systems including pyrazolo[3,4-d]thieno[2,3-b]pyridine (Abu-Shanab et al., 1994).

Preparation of Novel Heterocycles of Pharmaceutical Interest

It is instrumental in preparing novel heterocycles of pharmaceutical interest, demonstrating its potential in drug development and chemical synthesis (Metwally et al., 2008).

Spectrophotometry in Analytical Chemistry

4-Amino-2-(methylthio)pyridine is employed in the spectrophotometry determination of Co(II) in various samples, showcasing its application in environmental monitoring and analysis (Sivani et al., 2007).

Antioxidant Agent Synthesis

This compound is significant in the synthesis of antioxidant agents. Its derivatives have shown potential in creating compounds that could be important in the field of oxidative stress research and therapy (Vartale et al., 2016).

C-H Methylthiolation in Organic Chemistry

It plays a role in the C-H methylthiolation of 2-phenyl pyridines, a process important for creating aryl methyl sulfides, which are valuable in various chemical syntheses (Xiao et al., 2019).

Synthesis of Functionalized Pyridines

4-Amino-2-(methylthio)pyridine is used in new syntheses of functionalized pyridines, crucial for developing various chemically significant compounds (Dorokhov et al., 1995).

Antiviral Activity Research

This compound is used in the synthesis and evaluation of derivatives for potential antiviral activity, highlighting its importance in the field of medicinal chemistry and virology (Saxena et al., 1988).

Multi-component Synthesis of Pyridines

It is involved in a one-pot, four-component synthesis of highly functionalized pyridines under solvent-free conditions, illustrating its efficiency and environmental friendliness in chemical synthesis (Bayat et al., 2018).

Molecular Structure Analysis

The compound is studied for its molecular structure through spectral methods, contributing to our understanding of its chemical behavior and potential applications (Shagidullin et al., 2011).

Corrosion Inhibition Research

4-Amino-2-(methylthio)pyridine derivatives are investigated as corrosion inhibitors, showing their potential application in industrial maintenance and protection (Sudheer & Quraishi, 2014).

Future Directions

Research on pyrimidines, including 4-Amino-2-(methylthio)pyridine, continues to be a field of interest due to their wide range of pharmacological effects . Future research may focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity .

properties

IUPAC Name

2-methylsulfanylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSQIZRESVBKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704884
Record name 2-(Methylsulfanyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(methylthio)pyridine

CAS RN

59243-39-9
Record name 2-(Methylsulfanyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium thiomethoxide (140 mg, 1.98 mmol) was added to a solution of 2-chloropyridin-4-amine (150 mg, 1.17 mmol) in NMP (0.65 mL) in a pressure vessel. The vessel was sealed and heated in a microwave to 200° C. for 800 sec. Purification by silica flash chromatography eluting with 8% MeOH/DCM afforded 2-(methylthio)pyridin-4-amine (435 mg, 50% yield). LC/MS (m/z): 140.9 (MH+), Rt 0.59 minutes.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0.65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Thadke, JDR Perera, VM Hridya, K Bhatt… - Biochemistry, 2018 - ACS Publications
We report the development of a new class of nucleic acid ligands that is comprised of Janus bases and the MPγPNA backbone and is capable of binding rCAG repeats in a sequence-…
Number of citations: 28 pubs.acs.org

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